molecular formula C17H18ClN3O B6036692 4-(3-chlorophenyl)-1-cyclopentyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(3-chlorophenyl)-1-cyclopentyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B6036692
M. Wt: 315.8 g/mol
InChI Key: QSEVYEVVUFDQAT-UHFFFAOYSA-N
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Description

The compound “4-(3-chlorophenyl)-1-cyclopentyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridin-6-ones . These compounds have been studied for their potential as anti-tubercular agents .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridin-6-ones has been reported in the literature . One method involves a RhIII-catalyzed cascade olefination/annulation of picolinamides . Another method involves a one-pot strategy for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones from pyrazolo[3,4-b]pyridin-6-ones .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The International Chemical Identifier (InChI) and InChI key can provide valuable information about the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]pyridin-6-ones have been studied . For example, a practical RhIII-catalyzed cascade olefination/annulation of picolinamides leading to pyrrolo[3,4-b]pyridines has been developed .

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the search results, similar compounds have shown anticancer activity against various tumor cell lines .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, mechanism of action, and potential applications. For example, it could be interesting to explore its potential as an anti-tubercular agent or as an anticancer agent . Further studies could also investigate its physical and chemical properties, safety, and hazards.

Properties

IUPAC Name

4-(3-chlorophenyl)-1-cyclopentyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-12-5-3-4-11(8-12)14-9-16(22)20-17-15(14)10-19-21(17)13-6-1-2-7-13/h3-5,8,10,13-14H,1-2,6-7,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEVYEVVUFDQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C=N2)C(CC(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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